molecular formula C16H19N3O5S B585970 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol CAS No. 1346602-20-7

4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol

Cat. No.: B585970
CAS No.: 1346602-20-7
M. Wt: 365.404
InChI Key: GRYXOLRDXQCYHQ-UHFFFAOYSA-N
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Description

4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized using a complex process that involves several steps, and it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of PKC in a dose-dependent manner, and it has been used to study the role of PKC in various cellular processes.

Mechanism of Action

The mechanism of action of 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is related to its ability to inhibit the activity of PKC. PKC is a family of serine/threonine kinases that are involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates target proteins, leading to changes in their activity or localization. This compound inhibits the activity of PKC by binding to the regulatory domain of the enzyme, preventing its activation by phosphorylation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit PKC, this compound has been shown to inhibit the activity of other kinases, including protein kinase A (PKA) and protein kinase G (PKG). This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. This compound is also relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, this compound has some limitations for lab experiments. It is relatively expensive, and its synthesis requires several steps, making it difficult to produce in large quantities. Additionally, this compound has some toxicity in vivo, limiting its use in animal studies.

Future Directions

There are several future directions for research on 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the identification of new targets for this compound, which may have therapeutic potential in the treatment of various diseases. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its toxicity. Finally, the development of new synthetic routes for this compound may improve its yield and reduce its cost, making it more accessible for use in research.
Conclusion
This compound is a unique chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of PKC. This compound has been synthesized using a complex process, and it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. This compound has several future directions for research, including the development of more potent and selective inhibitors of PKC, the identification of new targets for this compound, and the development of new synthetic routes for this compound.

Synthesis Methods

The synthesis of 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol involves several steps, which include the reaction of 4-nitrobenzenesulfonyl chloride with N-methyl-1,3-propanediamine to form N-methyl-N-(4-nitrobenzenesulfonyl)propane-1,3-diamine. This intermediate is then reacted with 3-pyridylboronic acid to form this compound. The overall yield of this process is approximately 50%, and the purity of the final product is typically greater than 95%.

Properties

1346602-20-7

Molecular Formula

C16H19N3O5S

Molecular Weight

365.404

IUPAC Name

N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H19N3O5S/c1-18(11-3-5-16(20)13-4-2-10-17-12-13)25(23,24)15-8-6-14(7-9-15)19(21)22/h2,4,6-10,12,16,20H,3,5,11H2,1H3

InChI Key

GRYXOLRDXQCYHQ-UHFFFAOYSA-N

SMILES

CN(CCCC(C1=CN=CC=C1)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

synonyms

4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol

Origin of Product

United States

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